CZC-54252 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

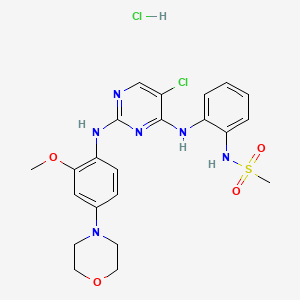

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCBHUPLQMUKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Potent and Selective LRRK2 Inhibitor: A Technical Guide to CZC-54252 Hydrochloride

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neurodegenerative disease, particularly Parkinson's disease, and kinase inhibitor research.

Core Mechanism of Action: Potent and Selective LRRK2 Inhibition

This compound is a small molecule inhibitor that targets the kinase activity of LRRK2.[1][2][3][4][5][6] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] These mutations lead to aberrant kinase activity, contributing to neuronal damage and the pathological hallmarks of the disease.

The primary mechanism of action of CZC-54252 is its direct inhibition of the LRRK2 enzyme, thereby blocking the downstream signaling pathways that contribute to neurodegeneration.[1] This inhibition has been demonstrated to be highly potent against both the wild-type (WT) and the pathogenic G2019S mutant form of LRRK2.[2][3][4]

Quantitative Efficacy and Potency

The inhibitory activity of CZC-54252 has been quantified through rigorous in vitro assays. The following table summarizes the key potency and efficacy data.

| Parameter | Target | Value | Reference |

| IC50 | Wild-type LRRK2 | 1.28 nM | [2][3][4] |

| IC50 | G2019S mutant LRRK2 | 1.85 nM | [2][3][4] |

| EC50 | Attenuation of G2019S LRRK2-induced neuronal injury | ~1 nM | [2] |

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 denotes higher potency. EC50 (Half-maximal effective concentration) values represent the concentration required to elicit a 50% reversal of a cellular phenotype, in this case, neuronal injury.

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. To assess this, CZC-54252 was profiled against a panel of 184 different protein kinases. The results demonstrated a high degree of selectivity for LRRK2. While it potently inhibited LRRK2, it only showed significant inhibition of ten other human or mouse kinases at the tested concentrations.[1] This selectivity is crucial for minimizing off-target effects and potential toxicity.

Signaling Pathway and Neuroprotective Effects

The pathogenic activity of mutant LRRK2 is linked to a cascade of cellular events that ultimately lead to neuronal dysfunction and death. By inhibiting LRRK2 kinase activity, CZC-54252 effectively intervenes in this pathological process, leading to neuroprotective effects.

Figure 1: Mechanism of action of this compound in blocking pathogenic LRRK2 signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of CZC-54252.

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay was utilized to determine the IC50 values of CZC-54252 against both wild-type and G2019S mutant LRRK2.[1]

Objective: To quantify the enzymatic activity of LRRK2 and the inhibitory effect of CZC-54252.

Principle: The assay measures the phosphorylation of a substrate peptide by LRRK2. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide. This proximity allows for fluorescence resonance energy transfer (FRET) upon excitation, and the resulting signal is proportional to the kinase activity.

Protocol:

-

Recombinant human wild-type or G2019S LRRK2 enzyme is incubated with the LRRKtide substrate and 100 µM ATP.

-

CZC-54252 is added in a range of concentrations to determine a dose-response curve.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

A detection mixture containing a europium-labeled anti-phospho-LRRKtide antibody and ULight™-streptavidin is added to stop the reaction and initiate the detection process.

-

After an incubation period, the TR-FRET signal is read on a compatible plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Figure 2: Workflow for the TR-FRET based LRRK2 kinase activity assay.

Neuronal Injury and Rescue Assay

This cell-based assay was employed to determine the EC50 value of CZC-54252 in a biologically relevant context.[1]

Objective: To assess the ability of CZC-54252 to rescue the neurotoxic effects of mutant LRRK2 expression in primary neurons.

Principle: Overexpression of the G2019S LRRK2 mutant in primary neurons leads to a significant reduction in neurite length and complexity, a cellular phenotype indicative of neuronal injury. The neuroprotective effect of CZC-54252 is quantified by its ability to reverse this phenotype.

Protocol:

-

Primary human cortical neurons are cultured.

-

Neurons are transfected with plasmids encoding for either empty vector, wild-type LRRK2, or G2019S mutant LRRK2, along with a green fluorescent protein (GFP) plasmid for visualization of neuronal morphology.

-

Transfected neurons are treated with either a vehicle control (DMSO) or varying concentrations of CZC-54252.

-

After an incubation period, the neurons are fixed and imaged using fluorescence microscopy.

-

A computerized algorithm is used to quantify the average neurite length and the number of branch points per neuron from the GFP signal.

-

The data is expressed as a percentage of the control (empty vector-transfected) neurons, and EC50 values are calculated from the dose-response curves.

In Vivo Pharmacokinetics

Pharmacokinetic studies have indicated that CZC-54252 exhibits poor brain penetration (~4%).[1] This characteristic has led to its primary use as a tool compound for in vitro studies to validate LRRK2 as a therapeutic target and to investigate the cellular mechanisms of LRRK2-mediated neurodegeneration.

Conclusion

This compound is a highly potent and selective inhibitor of LRRK2 kinase activity. Its ability to effectively inhibit both wild-type and the pathogenic G2019S mutant LRRK2, and subsequently rescue neuronal injury in vitro, underscores the therapeutic potential of targeting this kinase in Parkinson's disease. While its limited brain penetrance restricts its direct in vivo application in its current form, CZC-54252 remains an invaluable research tool for dissecting the intricate signaling pathways governed by LRRK2 and for the development of next-generation, brain-penetrant LRRK2 inhibitors.

References

- 1. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. tribioscience.com [tribioscience.com]

In-Depth Technical Guide: CZC-54252 Hydrochloride for the Inhibition of LRRK2 G2019S

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective LRRK2 inhibitor, CZC-54252 hydrochloride, with a specific focus on its activity against the pathogenic G2019S mutant of LRRK2, a key target in Parkinson's disease research. This document details the quantitative inhibitory profile of CZC-54252, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound is a highly potent inhibitor of both wild-type LRRK2 and the G2019S mutant. Its inhibitory activity has been characterized in both biochemical and cellular assays, demonstrating low nanomolar efficacy.

| Parameter | Assay Type | Target | Value | Reference |

| IC50 | Biochemical (TR-FRET) | Wild-Type LRRK2 | 1.28 nM | [1][2][3][4][5][6][7] |

| IC50 | Biochemical (TR-FRET) | LRRK2 G2019S | 1.85 nM | [1][2][3][4][5][6][7] |

| EC50 | Cellular (Neuronal Injury) | LRRK2 G2019S | ~1 nM | [1][2][4][5] |

Experimental Protocols

LRRK2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from a generalized Adapta™ Universal Kinase Assay for LRRK2 G2019S.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against LRRK2 G2019S kinase activity.

Materials:

-

LRRK2 G2019S recombinant enzyme

-

Adapta™ Eu-anti-ADP Antibody

-

Adapta™ ADP Tracer

-

LRRKtide (or other suitable LRRK2 substrate)

-

ATP

-

Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound, serially diluted in DMSO

-

384-well low-volume plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for a 12-point curve could be 1 µM.

-

Reaction Mixture Preparation:

-

Prepare a 2X kinase/substrate solution in Kinase Buffer containing the LRRK2 G2019S enzyme and LRRKtide substrate at their optimal concentrations (to be determined empirically, but can start around 2-10 nM for the enzyme and 100-200 nM for the substrate).

-

Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for LRRK2 (approximately 100 µM).[8]

-

-

Assay Plate Setup:

-

Add 2.5 µL of the serially diluted CZC-54252 or DMSO (as a vehicle control) to the wells of the 384-well plate.

-

Add 2.5 µL of the 2X kinase/substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Prepare a detection solution containing the Adapta™ Eu-anti-ADP Antibody and Adapta™ ADP Tracer in TR-FRET dilution buffer.

-

Add 5 µL of the detection solution to each well to stop the kinase reaction.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the CZC-54252 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for LRRK2 G2019S-Induced Neuronal Injury

Objective: To determine the in situ efficacy (EC50) of this compound in protecting against LRRK2 G2019S-mediated neuronal toxicity.

Materials:

-

Primary human neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

-

Lentiviral or other expression vector for LRRK2 G2019S, co-expressing a fluorescent marker (e.g., GFP) for visualization.

-

Cell culture medium and supplements

-

This compound, serially diluted in culture medium

-

High-content imaging system

-

Image analysis software

Procedure:

-

Cell Culture and Transfection/Transduction:

-

Culture primary neurons or neuronal cells under standard conditions.

-

Transfect or transduce the cells with the LRRK2 G2019S expression vector. Include a control group with a vector expressing only the fluorescent marker.

-

-

Compound Treatment:

-

Following transfection/transduction, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

-

Incubation: Incubate the cells for a period sufficient to observe LRRK2 G2019S-induced toxicity, typically 24-72 hours.

-

Imaging:

-

Fix the cells with 4% paraformaldehyde.

-

Acquire images of the fluorescently labeled neurons using a high-content imaging system. Capture multiple fields per well to ensure robust data.

-

-

Image Analysis:

-

Use image analysis software to quantify neuronal morphology. Key parameters to measure include average neurite length, number of branch points, and cell body area.

-

Neuronal injury can be defined as a significant reduction in neurite length and complexity.

-

-

Data Analysis:

-

Normalize the neurite length data to the control (fluorescent marker only) group.

-

Plot the normalized neurite length against the logarithm of the CZC-54252 concentration.

-

Fit the data to a dose-response curve to determine the EC50 value for the rescue of the neurotoxic phenotype.

-

Visualizations

Signaling Pathway of LRRK2 G2019S Inhibition by CZC-54252

Caption: LRRK2 G2019S signaling and inhibition by CZC-54252.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of CZC-54252.

Logical Relationship of LRRK2 G2019S Activity and Inhibition

Caption: Logical flow of LRRK2 G2019S pathology and therapeutic intervention.

References

- 1. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK-pathway activity, Lrrk2 G2019S, and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Neuroprotective Effects of CZC-54252 Hydrochloride

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that has emerged as a key therapeutic target in neurodegenerative diseases, particularly Parkinson's disease.[1] Genetic mutations in the LRRK2 gene are the most frequent cause of familial Parkinson's disease, and the G2019S mutation, which leads to hyperactivation of its kinase domain, is strongly implicated in the pathogenesis of both familial and sporadic forms of the disease.[1][2][3] This kinase hyperactivation is associated with a cascade of cytotoxic events, including impaired autophagy, mitochondrial dysfunction, and neuroinflammation.[1]

This compound is a potent, selective, and cell-permeable small molecule inhibitor of LRRK2 kinase activity.[3] Developed through chemoproteomics-based strategies, this compound has demonstrated significant neuroprotective properties in preclinical models by directly targeting the pathogenic kinase activity of both wild-type and mutant LRRK2.[2] This technical guide provides a comprehensive overview of the core data, mechanism of action, and experimental methodologies related to the neuroprotective effects of this compound.

Mechanism of Action: LRRK2 Inhibition

CZC-54252 acts as a direct inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding site, it prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. The G2019S mutation, located in the kinase domain, enhances LRRK2's catalytic activity. CZC-54252 effectively normalizes this hyperactivation, thereby mitigating the downstream cellular toxicity that leads to neuronal injury and death.[2] Its high potency and selectivity make it a valuable tool for dissecting the roles of LRRK2 in neuronal function and validating LRRK2 as a viable therapeutic target.[1]

Caption: Inhibition of pathogenic LRRK2 kinase activity by CZC-54252.

Data Presentation: Potency and Efficacy

The efficacy of CZC-54252 has been quantified through in vitro kinase assays and cell-based neuroprotection assays. The data highlights its potent inhibition of LRRK2 and its functional effect on neuronal survival.

Table 1: In Vitro Kinase Inhibition Potency of CZC-54252

| Target | IC₅₀ (nM) | Assay Type |

| Wild-Type LRRK2 | 1.28 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| G2019S Mutant LRRK2 | 1.85 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| Data sourced from multiple references.[2][4][5][6] |

Table 2: Neuroprotective Efficacy of CZC-54252

| Model | Parameter | EC₅₀ (nM) | Notes |

| G2019S LRRK2-induced neuronal injury in primary human neurons | Attenuation of Neurite Length Reduction | ~1 | Full reversal of toxic phenotype observed at 1.6 nM |

| Data sourced from multiple references.[2][3][4][5][7] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of CZC-54252.

1. LRRK2 Kinase Activity Assay (TR-FRET)

This assay quantitatively measures the kinase activity of LRRK2 by detecting the phosphorylation of a specific substrate.

-

Objective: To determine the IC₅₀ of CZC-54252 against wild-type and G2019S mutant LRRK2.

-

Materials:

-

Recombinant human wild-type or G2019S LRRK2 enzyme.

-

LRRKtide (a synthetic peptide substrate).

-

ATP (at a concentration approximating the Kₘ, e.g., 100 µM).[2]

-

Assay buffer (e.g., HEPES, MgCl₂, BSA).

-

Europium-labeled anti-phospho-LRRKtide antibody.

-

APC-labeled streptavidin.

-

CZC-54252 stock solution (in DMSO).

-

-

Procedure:

-

Prepare serial dilutions of CZC-54252 in DMSO and then in assay buffer.

-

Add the LRRK2 enzyme, LRRKtide substrate, and CZC-54252 dilutions to a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled antibody and APC-streptavidin) and incubate to allow for binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the ratio of emission at 665 nm and 620 nm.

-

Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

-

2. Neuronal Toxicity and Neuroprotection Assay

This cell-based assay assesses the ability of CZC-54252 to protect neurons from the toxic effects of mutant LRRK2 expression.

-

Objective: To determine the EC₅₀ of CZC-54252 for attenuating G2019S LRRK2-induced neuronal injury.[2]

-

Materials:

-

Primary human cortical neurons.

-

Lentiviral vectors for expressing LRRK2 (Wild-Type, G2019S mutant, or empty vector control) and GFP (for neurite tracing).

-

Neuronal culture medium.

-

CZC-54252 stock solution (in DMSO).

-

High-content imaging system.

-

-

Procedure:

-

Culture primary human neurons.

-

Transfect neurons with the appropriate LRRK2 and GFP constructs.

-

Following transfection, treat the neurons with varying concentrations of CZC-54252 or a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours) to allow for gene expression and compound action.

-

Fix the cells with paraformaldehyde and stain if necessary.

-

Acquire images of the GFP-expressing neurons using a high-content imaging system.

-

Use automated image analysis software to measure the total neurite length per neuron.

-

Calculate the neuroprotective effect as the reversal of the neurite length reduction seen in G2019S-expressing neurons.

-

Determine EC₅₀ values from the dose-response curve.

-

Caption: Experimental workflow for assessing neuroprotection in primary neurons.

References

- 1. CZC 54252 | CAS 1191911-27-9 | LRRK2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 2. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tribioscience.com [tribioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

Technical Guide: CZC-54252 Hydrochloride - A Potent and Selective LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical and cellular activity of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The data presented herein is intended to support researchers and professionals in the fields of neurodegenerative disease, particularly Parkinson's disease, and kinase inhibitor drug development.

Core Efficacy and Potency Data

This compound has demonstrated high potency in inhibiting both wild-type LRRK2 and its pathogenic G2019S mutant, which is commonly associated with familial and sporadic Parkinson's disease. Furthermore, it has shown efficacy in cellular models of LRRK2-induced neuronal injury.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound are summarized in the table below. These values highlight the compound's sub-nanomolar potency against its target kinase and its effectiveness in a cellular context.

| Parameter | Target/Assay | Value (nM) |

| IC50 | Wild-Type LRRK2 | 1.28[1][2][3][4][5] |

| IC50 | G2019S Mutant LRRK2 | 1.85[1][2][3][4][5] |

| EC50 | Attenuation of G2019S LRRK2-induced neuronal injury | ~1[1][2][3] |

Mechanism of Action

This compound functions as a selective inhibitor of the kinase activity of LRRK2.[1][2][3][4][5] Mutations in the LRRK2 gene, particularly the G2019S mutation, can lead to increased kinase activity, which is believed to contribute to the pathogenesis of Parkinson's disease through various downstream cellular pathways. By inhibiting this kinase activity, CZC-54252 can mitigate the toxic effects of LRRK2 hyperactivation.

Experimental Protocols

The following sections detail the methodologies used to determine the IC50 and EC50 values of this compound.

LRRK2 Kinase Activity Assay (IC50 Determination)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of compounds like CZC-54252.

Principle: This assay measures the phosphorylation of a specific LRRK2 substrate peptide. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently tagged substrate (acceptor) are used. When the substrate is phosphorylated by LRRK2, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur upon excitation. The resulting signal is proportional to the kinase activity.

Materials:

-

Recombinant human wild-type LRRK2 and G2019S LRRK2

-

LRRKtide substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (serially diluted)

-

Europium-labeled anti-phospho-LRRKtide antibody

-

Streptavidin-allophycocyanin (SA-APC) or other suitable acceptor

-

Stop solution (e.g., EDTA)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a 384-well plate, add the LRRK2 enzyme, the LRRKtide substrate, and the diluted CZC-54252 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for LRRK2 to ensure competitive inhibition can be accurately measured.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

-

Stop the reaction by adding the stop solution containing EDTA.

-

Add the detection reagents: the europium-labeled antibody and the acceptor fluorophore.

-

Incubate in the dark to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and plot the values against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Neuronal Injury Assay (EC50 Determination)

The neuroprotective effects of CZC-54252 are assessed in primary neurons expressing the pathogenic G2019S LRRK2 mutant. Neurite length and complexity are used as a measure of neuronal health.

Principle: Overexpression of G2019S LRRK2 in neurons leads to neurite shortening and reduced branching, a hallmark of neuronal injury. The ability of CZC-54252 to rescue this phenotype is quantified by measuring changes in neurite morphology.

Materials:

-

Primary cortical or dopaminergic neurons

-

Lentiviral or other expression vectors for G2019S LRRK2 and a fluorescent reporter (e.g., GFP)

-

Neuronal culture medium and supplements

-

This compound (serially diluted)

-

Fixation and staining reagents (e.g., paraformaldehyde, fluorescently labeled phalloidin, or anti-tubulin antibodies)

-

High-content imaging system and analysis software

Procedure:

-

Culture primary neurons on appropriate substrates (e.g., poly-D-lysine coated plates).

-

Transduce the neurons with vectors to express G2019S LRRK2 and a fluorescent marker to visualize neuronal morphology.

-

Treat the transduced neurons with a range of concentrations of this compound or vehicle control.

-

Incubate the cells for a period sufficient to observe neurite outgrowth and the effects of G2019S LRRK2 expression (e.g., 48-72 hours).

-

Fix the cells and stain for neuronal markers if necessary.

-

Acquire images of the neurons using a high-content imaging system.

-

Use automated image analysis software to quantify the total neurite length, number of branches, and other morphological parameters per neuron.

-

Normalize the data to control neurons (expressing a non-toxic protein or treated with vehicle).

-

Plot the normalized neurite length against the logarithm of the CZC-54252 concentration.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve, representing the concentration at which 50% of the maximal rescue of neurite length is achieved.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving LRRK2 and the experimental workflows for determining the potency and efficacy of CZC-54252.

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252.

Caption: Experimental workflow for IC50 determination of CZC-54252.

Caption: Experimental workflow for EC50 determination of CZC-54252.

References

- 1. Interaction of LRRK2 and α-Synuclein in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LRRK2 and alpha synuclein interaction – Parkinson's Movement [parkinsonsmovement.com]

- 3. Frontiers | LRRK2 and α-Synuclein: Distinct or Synergistic Players in Parkinson’s Disease? [frontiersin.org]

- 4. The unlikely partnership between LRRK2 and α-synuclein in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leucine-rich repeat kinase 2 and alpha-synuclein: intersecting pathways in the pathogenesis of Parkinson's disease? - PMC [pmc.ncbi.nlm.nih.gov]

CZC-54252 Hydrochloride: A Technical Guide for Parkinson's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The pathogenic G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a compelling therapeutic target. CZC-54252 hydrochloride is a potent and selective, cell-permeant inhibitor of LRRK2 kinase activity. This technical guide provides a comprehensive overview of CZC-54252, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and its impact on LRRK2 signaling pathways. This document is intended to serve as a valuable resource for researchers investigating LRRK2-related neurodegeneration and developing novel therapeutic strategies for Parkinson's disease.

Introduction to this compound

This compound is a small molecule inhibitor targeting the kinase activity of LRRK2.[1][2][3][4][5][6][7] Its development has been a significant step forward in the study of LRRK2's role in PD pathogenesis, providing a powerful chemical tool to probe the downstream consequences of LRRK2 inhibition.[1] Chemically, it is identified as N-{2-[(5-Chloro-2-{[2-methoxy-4-(4-morpholinyl)phenyl]amino}-4-pyrimidinyl)amino]phenyl}methanesulfonamide hydrochloride.[1]

Quantitative Data

The efficacy and selectivity of CZC-54252 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Conditions |

| Wild-Type LRRK2 | 1.28 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based kinase activity assay; 100 µM ATP. |

| G2019S Mutant LRRK2 | 1.85 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based kinase activity assay; 100 µM ATP. |

Table 2: Cellular Activity

| Activity | EC50 (nM) | Cellular Model | Assay |

| Neuroprotection | ~1 | Primary human cortical neurons overexpressing G2019S LRRK2 | Neurite morphology assay |

LRRK2 Signaling Pathway and Mechanism of Action of CZC-54252

LRRK2 is a large, multi-domain protein with both kinase and GTPase functions, implicated in a variety of cellular processes.[8] Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to downstream cellular dysfunction. CZC-54252 acts as an ATP-competitive inhibitor of the LRRK2 kinase domain, thereby blocking the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

The inhibition of LRRK2 by CZC-54252 has been shown to impact several key cellular pathways implicated in Parkinson's disease pathogenesis:

-

Endolysosomal Pathway and Autophagy: LRRK2 is known to regulate vesicular trafficking and lysosomal function. Hyperactive LRRK2 can impair these processes, leading to the accumulation of cellular waste, including aggregated α-synuclein. By inhibiting LRRK2, CZC-54252 may help restore normal lysosomal function and enhance the clearance of pathogenic protein aggregates.

-

Immune Function: LRRK2 is highly expressed in immune cells, including microglia, and has been linked to neuroinflammation, a key feature of Parkinson's disease. Inhibition of LRRK2 with compounds like CZC-54252 may modulate microglial activation and reduce the inflammatory response in the brain.

-

Cytoskeletal Dynamics: LRRK2 can influence the stability of microtubules, which are crucial for neuronal structure and transport. Dysregulation of cytoskeletal dynamics by hyperactive LRRK2 can lead to neurite retraction and neuronal damage. CZC-54252, by inhibiting LRRK2, can protect against this neuronal injury.

Below is a diagram illustrating the LRRK2 signaling pathway and the point of intervention for CZC-54252.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CZC-54252.

In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of CZC-54252 against LRRK2.

Materials:

-

Recombinant human wild-type LRRK2 and G2019S LRRK2 enzyme

-

LRRKtide (a synthetic peptide substrate)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound

-

DMSO

-

TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide tracer)

-

384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of CZC-54252 in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase reaction buffer to achieve the final desired concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted CZC-54252 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the LRRK2 enzyme (wild-type or G2019S mutant) solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing LRRKtide substrate and ATP (final concentration of 100 µM) to each well.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Stop the reaction by adding 10 µL of the TR-FRET detection solution containing the Tb-anti-pLRRKtide antibody and EDTA.

-

Incubate for 1 hour at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the TR-FRET ratio (520 nm/495 nm).

-

Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Neuroprotection Assay (Neurite Outgrowth)

This protocol details a method to assess the neuroprotective effects of CZC-54252 in primary human neurons expressing the G2019S LRRK2 mutant.

Materials:

-

Primary human cortical neurons

-

Cell culture medium and supplements

-

Lentiviral vectors for expressing G2019S LRRK2 and a fluorescent reporter (e.g., GFP)

-

This compound

-

DMSO

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against a neuronal marker (e.g., MAP2)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system and analysis software

Procedure:

-

Cell Culture and Transduction:

-

Culture primary human cortical neurons according to standard protocols.

-

Transduce the neurons with lentiviral vectors to express G2019S LRRK2 and GFP.

-

-

Compound Treatment:

-

Two days post-transduction, treat the neurons with a serial dilution of CZC-54252 or DMSO (vehicle control).

-

-

Fixation and Staining:

-

After 48-72 hours of treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate with the primary antibody (e.g., anti-MAP2) overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Use automated image analysis software to quantify neurite length and branching per neuron, using the GFP signal to identify transduced cells.

-

Plot the neurite length against the log of the inhibitor concentration and fit the data to determine the EC50 value for neuroprotection.

-

Experimental Workflow for LRRK2 Inhibitor Evaluation

The following diagram outlines a typical preclinical workflow for the evaluation of a novel LRRK2 inhibitor like CZC-54252.

Conclusion

This compound is a valuable research tool for the investigation of LRRK2's role in Parkinson's disease. Its high potency and selectivity allow for the precise interrogation of LRRK2-mediated signaling pathways and their contribution to neurodegeneration. The experimental protocols and workflow detailed in this guide provide a framework for the comprehensive evaluation of CZC-54252 and other novel LRRK2 inhibitors, with the ultimate goal of advancing the development of disease-modifying therapies for Parkinson's disease.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. medrxiv.org [medrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. A proteomic analysis of LRRK2 binding partners reveals interactions with multiple signaling components of the WNT/PCP pathway | Semantic Scholar [semanticscholar.org]

- 7. PXD008531 - Proteomic analysis reveals co-ordinated alterations in protein synthesis and degradation pathways in LRRK2 knockout mice - OmicsDI [omicsdi.org]

- 8. LRRK2 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

CZC-54252 Hydrochloride: A Deep Dive into its Target Selectivity Profile

For Immediate Release

This technical guide provides a comprehensive analysis of the target selectivity profile of CZC-54252 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases, particularly Parkinson's disease, and the broader field of kinase inhibitor development.

Executive Summary

This compound has emerged as a critical tool compound for investigating the physiological and pathological roles of LRRK2. It exhibits high potency against both wild-type LRRK2 and the common pathogenic G2019S mutant.[1][2][3] This guide summarizes the quantitative data regarding its on-target and off-target activities, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Target Selectivity Profile

The selectivity of this compound has been primarily characterized through in-vitro kinase assays and chemoproteomic profiling. The following tables present a consolidated view of its inhibitory activities.

On-Target Potency

CZC-54252 demonstrates nanomolar potency against its primary target, LRRK2, and its clinically relevant G2019S mutant.

| Target | IC50 (nM) | Assay Type | Reference |

| LRRK2 (Wild-Type) | 1.28 | TR-FRET | [1][2] |

| LRRK2 (G2019S Mutant) | 1.85 | TR-FRET | [1][2] |

Off-Target Selectivity

In a broad kinase panel screening against 185 kinases, CZC-54252 was found to be highly selective, inhibiting only ten other kinases.[1][2] This demonstrates a favorable selectivity profile for a chemical probe. A related compound, CZC-25146, exhibited an even cleaner profile, inhibiting only five other kinases: PLK4, GAK, TNK1, CAMKK2, and PIP4K2C.[1][2]

Note: The specific identities of the ten off-target kinases for CZC-54252 from the primary literature (Ramsden et al., 2011) were not available in the public domain at the time of this report's compilation.

Signaling Pathway Context

LRRK2 is a complex, multi-domain protein implicated in various cellular processes. Its kinase activity is a key focus of therapeutic intervention for Parkinson's disease. The following diagram illustrates the central role of LRRK2 in cellular signaling pathways.

Experimental Protocols

The characterization of this compound's selectivity profile relied on two key experimental approaches: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay for on-target potency and a chemoproteomics approach for broader selectivity screening.

TR-FRET Kinase Assay for LRRK2 Inhibition

This assay quantitatively measures the inhibition of LRRK2 kinase activity.

Protocol Details:

-

Reagent Preparation: All reagents are prepared in a suitable kinase buffer. CZC-54252 is serially diluted to create a range of concentrations for IC50 determination.

-

Kinase Reaction: The LRRK2 enzyme, a fluorescently labeled peptide substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of the ATP solution.

-

Inhibitor Addition: CZC-54252 at various concentrations is added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature to allow for substrate phosphorylation.

-

Detection: A solution containing a Europium-labeled antibody specific for the phosphorylated substrate is added.

-

Signal Measurement: After an incubation period to allow for antibody binding, the plate is read on a TR-FRET-compatible plate reader. The energy transfer from the Europium donor to the fluorescent acceptor on the substrate is measured.

-

Data Analysis: The ratio of the acceptor and donor emission signals is calculated. These ratios are then plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting algorithm.

Chemoproteomic (Kinobeads) Selectivity Profiling

This method assesses the binding of an inhibitor to a wide array of kinases in a cellular context.

Protocol Details:

-

Lysate Preparation: Cellular lysates are prepared from relevant cell lines or tissues to provide a source of endogenous kinases.

-

Inhibitor Incubation: The lysate is incubated with various concentrations of CZC-54252 or a vehicle control (DMSO).

-

Kinase Enrichment: "Kinobeads," which are sepharose beads derivatized with a mixture of non-selective kinase inhibitors, are added to the lysate. Kinases that are not bound by CZC-54252 will bind to the Kinobeads.

-

Affinity Purification: The beads are washed to remove non-specifically bound proteins.

-

Elution and Digestion: The bound kinases are eluted from the beads and subsequently digested into peptides.

-

Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

-

Data Analysis: The abundance of each kinase in the CZC-54252-treated samples is compared to the control samples. A decrease in the amount of a kinase captured by the beads in the presence of CZC-54252 indicates that the compound is binding to that kinase in the lysate. Dose-response curves are generated to determine the binding affinity (IC50) for each identified off-target.

Conclusion

This compound is a highly potent and selective inhibitor of LRRK2. Its well-characterized on-target activity and defined, narrow off-target profile make it an invaluable tool for elucidating the role of LRRK2 in health and disease. The experimental methodologies detailed herein provide a robust framework for the continued investigation of this and other kinase inhibitors. Further research to identify and validate the specific off-target interactions will enhance the utility of CZC-54252 as a chemical probe and inform the development of next-generation LRRK2 inhibitors with improved therapeutic potential.

References

The Potent LRRK2 Kinase Inhibitor CZC-54252 Hydrochloride: A Technical Overview of its Impact on LRRK2 Autophosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of CZC-54252 hydrochloride on the autophosphorylation of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a key therapeutic target. Increased LRRK2 kinase activity is a central pathogenic mechanism, and as such, potent and selective inhibitors are of high interest. This document summarizes the quantitative data for CZC-54252, details the experimental protocols for assessing LRRK2 kinase activity and autophosphorylation, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound is a potent and selective inhibitor of LRRK2 kinase activity. The following tables summarize the key quantitative metrics reported in the literature.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| CZC-54252 | Wild-Type LRRK2 | TR-FRET Kinase Assay | 1.28 | [1] |

| CZC-54252 | G2019S LRRK2 | TR-FRET Kinase Assay | 1.85 | [1] |

Table 1: In Vitro Inhibitory Activity of CZC-54252 Against LRRK2. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of CZC-54252 for both wild-type LRRK2 and the common pathogenic G2019S mutant.

| Inhibitor | Cellular Model | Effect Measured | EC50 (nM) | Reference |

| CZC-54252 | Primary human neurons expressing G2019S LRRK2 | Attenuation of neuronal injury | ~1 | [1] |

Table 2: Cellular Efficacy of CZC-54252. The half-maximal effective concentration (EC50) value highlights the ability of CZC-54252 to rescue the toxic effects of mutant LRRK2 in a cellular model of Parkinson's disease.

LRRK2 Signaling and Inhibition by CZC-54252

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its kinase activity is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Pathogenic mutations, such as G2019S, lead to hyperactive kinase function, which is believed to contribute to neuronal dysfunction and degeneration. Autophosphorylation at serine 1292 (pS1292) is a key indicator of LRRK2 kinase activation[2][3]. CZC-54252 acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the transfer of phosphate to its substrates, including LRRK2 itself (autophosphorylation).

References

Methodological & Application

Application Notes and Protocols for CZC-54252 Hydrochloride: A Potent and Selective LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1] This document provides detailed application notes and experimental protocols for the use of this compound in biochemical and cellular assays. The protocols outlined herein describe methods to characterize the inhibitory activity of CZC-54252 against wild-type and mutant LRRK2, as well as its neuroprotective effects in cellular models of Parkinson's disease.

Introduction to this compound

CZC-54252 is a small molecule inhibitor that demonstrates high potency and selectivity for LRRK2.[1] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant cause of both familial and sporadic Parkinson's disease.[2] These mutations lead to increased LRRK2 kinase activity, which is implicated in neuronal injury and degeneration.[3] CZC-54252 effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant, making it a valuable tool for studying LRRK2-mediated signaling pathways and for the development of potential therapeutic agents for Parkinson's disease.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

| Parameter | Target | Value | Reference |

| IC50 | Wild-Type LRRK2 | 1.28 nM | [1][5] |

| G2019S Mutant LRRK2 | 1.85 nM | [5] | |

| EC50 | Attenuation of G2019S LRRK2-induced neuronal injury | ~1 nM | [4][6] |

Signaling Pathway

CZC-54252 acts by directly inhibiting the kinase activity of LRRK2. The G2019S mutation, located within the kinase domain, leads to a hyperactive state of the enzyme. This results in the aberrant phosphorylation of downstream substrates, contributing to cellular toxicity and neurodegeneration. By blocking the ATP-binding site of LRRK2, CZC-54252 prevents this hyperphosphorylation and mitigates the downstream pathological effects.

Experimental Protocols

In Vitro LRRK2 Kinase Activity Assay

This protocol is adapted from generic ADP-Glo™ kinase assay methodologies and can be used to determine the IC50 of CZC-54252.

Materials:

-

Recombinant human wild-type LRRK2 and G2019S LRRK2

-

LRRKtide substrate

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µl of the diluted CZC-54252 or 5% DMSO (vehicle control).

-

Add 2 µl of LRRK2 enzyme solution (concentration to be optimized as per manufacturer's instructions).

-

Add 2 µl of a substrate/ATP mix (e.g., 0.2 µg/µl LRRKtide and 10 µM ATP).[7]

-

Incubate the plate at room temperature for 120 minutes.[7]

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of CZC-54252 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Neuroprotection Assay in Primary Neurons

This protocol is based on the methods described by Ramsden et al. (2011) to assess the neuroprotective effects of CZC-54252 in a cellular model of LRRK2-induced toxicity.[3]

Materials:

-

Primary human or rodent cortical neurons

-

Expression vectors for GFP and LRRK2 (wild-type and G2019S mutant)

-

Transfection reagent (e.g., Lipofectamine)

-

Neuronal culture medium

-

This compound

-

DMSO (vehicle control)

-

Fixation and staining reagents (e.g., paraformaldehyde, fluorescently labeled secondary antibodies)

-

High-content imaging system

Procedure:

-

Culture primary cortical neurons according to standard protocols.

-

Co-transfect neurons with an expression vector for GFP and either wild-type LRRK2 or G2019S LRRK2. An empty vector can be used as a control.[3]

-

After transfection, treat the neurons with varying concentrations of CZC-54252 or DMSO (vehicle).

-

Incubate the cells for a period sufficient to observe neurite retraction in the G2019S LRRK2 expressing neurons (e.g., 48-72 hours).

-

Fix the cells and perform immunofluorescence staining if necessary to visualize specific neuronal markers.

-

Acquire images of the GFP-positive neurons using a high-content imaging system.

-

Use a computerized algorithm to quantify the average neurite length and branch point counts for each condition.[3]

-

Express the data as a percentage of the empty vector control and determine the EC50 value for the neuroprotective effect of CZC-54252.

Safety and Handling

This compound should be handled by qualified laboratory personnel. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Storage and Solubility

This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid at -20°C. Stock solutions can be prepared in DMSO (e.g., at 10 mM) and should be stored at -80°C for up to one year.[1][5] Avoid repeated freeze-thaw cycles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective Inhibitors of G2019S-LRRK2 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.com [promega.com]

Application Notes and Protocols: CZC-54252 Hydrochloride In Vivo Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation of CZC-54252 hydrochloride, a potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor. The information herein is intended to guide researchers in preparing this compound for preclinical studies.

Introduction to this compound

This compound is a small molecule inhibitor of LRRK2, with high potency for both wild-type and the G2019S mutant form of the kinase.[1][2][3] It is a valuable tool for studying the physiological and pathological roles of LRRK2, particularly in the context of Parkinson's disease.[4] The compound has demonstrated neuroprotective activities in neuronal injury models.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for appropriate handling, storage, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅ClN₆O₄S·HCl | |

| Molecular Weight | 541.45 g/mol | |

| Appearance | Light yellow to orange solid | [2] |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO. Soluble in DMF (20 mg/mL) and DMF:PBS (pH 7.2) (1:1) at 0.5 mg/mL. | [5] |

| Storage | Store at +4°C for short term. For long-term storage of stock solutions, -20°C (up to 1 year) or -80°C (up to 2 years) is recommended. | [1] |

In Vivo Formulation Protocols

The following protocols are recommended for the preparation of this compound for in vivo administration. The choice of formulation will depend on the desired route of administration and experimental model.

3.1. Standard Parenteral Formulation (Intraperitoneal, Intravenous, Subcutaneous)

This is the most commonly cited formulation for CZC-54252 and similar small molecules for systemic administration.

Table 2: Reagents for Standard Parenteral Formulation

| Reagent | Percentage | Purpose |

| Dimethyl sulfoxide (DMSO) | 10% | Initial solvent |

| Polyethylene glycol 300 (PEG300) | 40% | Co-solvent |

| Tween 80 | 5% | Surfactant/Emulsifier |

| Saline (0.9% NaCl) | 45% | Vehicle |

Protocol:

-

Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL or 100 mM).[6] Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[6]

-

Add Co-solvent: In a sterile tube, add the required volume of the DMSO stock solution.

-

Sequential Addition of Excipients: Sequentially add PEG300, followed by Tween 80, and finally saline. Mix thoroughly after each addition to ensure a clear and homogenous solution.[1][6]

-

Final Concentration: The final concentration of the drug in the formulation should be calculated based on the desired dosage (mg/kg) and the dosing volume for the animal model. A final concentration of up to 2 mg/mL has been reported for a similar formulation.[6]

-

Administration: The working solution should be prepared fresh on the day of use.[1]

3.2. Oral Administration Formulation

For oral gavage, a suspension in carboxymethylcellulose sodium (CMC-Na) is a suitable alternative.

Table 3: Reagents for Oral Formulation

| Reagent | Concentration | Purpose |

| This compound | As required | Active Pharmaceutical Ingredient |

| CMC-Na Solution (e.g., 0.5%) | q.s. | Suspending agent |

Protocol:

-

Prepare CMC-Na Solution: Prepare a 0.5% (or other desired concentration) solution of CMC-Na in sterile water.

-

Prepare Suspension: Weigh the required amount of this compound and triturate it with a small amount of the CMC-Na solution to form a paste.

-

Final Volume: Gradually add the remaining CMC-Na solution to the paste while mixing to achieve the desired final volume and concentration. A concentration of ≥5 mg/mL has been suggested for a homogenous suspension.[3]

-

Administration: Ensure the suspension is homogenous before each administration by vortexing or stirring.

Signaling Pathway and Experimental Workflow

4.1. LRRK2 Signaling Pathway

CZC-54252 acts by inhibiting the kinase activity of LRRK2. LRRK2 is implicated in various cellular processes, and its hyperactivity is linked to neurodegeneration in Parkinson's disease.

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252 HCl.

4.2. In Vivo Formulation Workflow

The following diagram illustrates the logical steps for preparing this compound for in vivo experiments.

Caption: Workflow for the preparation of CZC-54252 HCl parenteral formulation.

Important Considerations

-

Fresh Preparation: It is highly recommended to prepare the final working solution fresh on the day of the experiment to ensure stability and efficacy.[1]

-

Solubility: If precipitation is observed at any stage, gentle warming and/or sonication can be used to aid dissolution. However, care should be taken to avoid degradation of the compound.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Safety: this compound is for research use only and is not for human or veterinary use.[4][5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment.

By following these guidelines, researchers can confidently prepare this compound for in vivo studies to further investigate its therapeutic potential.

References

Application Notes and Protocols for Preparing CZC-54252 Hydrochloride Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2][3][4] Mutations in the LRRK2 gene are associated with both familial and sporadic forms of Parkinson's disease, and inhibiting LRRK2 kinase activity is a promising strategy for developing neuroprotective therapies.[1] this compound exhibits high potency, with IC50 values of 1.28 nM and 1.85 nM for wild-type and the G2019S mutant form of LRRK2, respectively.[2][3] In cellular models, it has been shown to attenuate neuronal injury induced by the LRRK2-G2019S mutant with an EC50 of approximately 1 nM.[2][3][4][5]

These application notes provide a detailed protocol for the preparation of a this compound stock solution in Dimethyl Sulfoxide (DMSO), along with essential information on its properties, storage, and handling for use in in vitro research applications.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C22H26Cl2N6O4S | [1][6] |

| Molecular Weight | 541.5 g/mol | [1][2][6][7] |

| Appearance | Yellow solid | [1] |

| Purity | >98% | [1][2][6] |

| Solubility in DMSO | Soluble to 100 mM | [1][2] |

| IC50 (Wild-Type LRRK2) | 1.28 nM | [2][3][4] |

| IC50 (G2019S Mutant LRRK2) | 1.85 nM | [2][3][4] |

| EC50 (Neuronal Injury Attenuation) | ~1 nM | [2][3][4][5] |

| Recommended Storage (Solid) | -20°C | [1][6] |

| Recommended Storage (Stock Solution) | -20°C or -80°C | [3] |

| Typical Cell-Based Assay Concentration | 1 nM - 1 µM | [8][9] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated pipettes and sterile pipette tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for a different desired concentration.

-

Calculate the required mass of this compound:

-

The molecular weight of this compound is 541.5 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 541.5 g/mol x 1000 mg/g = 5.415 mg

-

-

-

Weigh the this compound powder:

-

Carefully weigh out 5.415 mg of the this compound powder and place it into a sterile microcentrifuge tube or amber glass vial.

-

-

Add DMSO to the powder:

-

Add 1 mL of anhydrous DMSO to the tube containing the powder.

-

-

Dissolve the compound:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

-

If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.

-

-

Storage of the Stock Solution:

-

Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, the solution is stable for at least one year, and at -80°C, it is stable for up to two years.[3]

-

Protocol for Preparing Working Solutions for Cell-Based Assays

-

Thaw the Stock Solution:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Prepare Intermediate Dilutions:

-

It is recommended to perform serial dilutions to reach the final desired concentration in your cell culture medium. This helps to avoid precipitation of the compound.

-

For example, to achieve a final concentration of 100 nM in your cell culture, you can first prepare a 10 µM intermediate solution by diluting 1 µL of the 10 mM stock solution into 999 µL of pre-warmed cell culture medium.

-

-

Prepare the Final Working Solution:

-

Add the appropriate volume of the intermediate dilution to your cell culture wells. For example, to achieve a final concentration of 100 nM in a 1 mL well, add 10 µL of the 10 µM intermediate solution.

-

Gently mix the contents of the well.

-

-

Vehicle Control:

-

It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your treated samples (typically ≤ 0.1%).

-

Visualizations

Caption: LRRK2 signaling pathway in Parkinson's disease and inhibition by CZC-54252.

Caption: Workflow for preparing this compound stock solution.

References

- 1. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 2. Molarity Formula: How to Calculate Molarity with Examples [wikihow.com]

- 3. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 5. Khan Academy [khanacademy.org]

- 6. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]

- 7. General Chemistry Study Guide: Chemical Calculations & Molarity | Practice [pearson.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for CZC-54252 Hydrochloride in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CZC-54252 hydrochloride, a potent and selective LRRK2 inhibitor, in primary neuron culture experiments. The provided protocols and data summaries are intended to facilitate research into LRRK2-mediated signaling and its role in neurodegenerative diseases, particularly Parkinson's disease.

Introduction

This compound is a powerful research tool for investigating the cellular functions of Leucine-rich repeat kinase 2 (LRRK2), a protein genetically linked to both familial and sporadic Parkinson's disease.[1] As a selective inhibitor, CZC-54252 allows for the precise interrogation of LRRK2's role in various neuronal processes. Mutations in LRRK2, such as the common G2019S mutation, can lead to increased kinase activity, which is believed to contribute to neuronal dysfunction and degeneration.[1][2] CZC-54252 has demonstrated neuroprotective effects in models of Parkinson's disease by attenuating neuronal injury induced by mutant LRRK2.[3][4][5][6]

Mechanism of Action

CZC-54252 is a cell-permeable small molecule that potently inhibits the kinase activity of both wild-type and mutant forms of LRRK2.[5] By blocking the ATP-binding site of the kinase domain, CZC-54252 prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. This inhibition allows researchers to study the physiological and pathological consequences of LRRK2 kinase activity in neurons, which include roles in neurite outgrowth, vesicular trafficking, and autophagy.[7][8]

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a reference for its potency and efficacy in various assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay System |

| Wild-type LRRK2 | 1.28 | Recombinant human enzyme |

| G2019S LRRK2 | 1.85 | Recombinant human enzyme |

Data sourced from multiple suppliers and publications.[4]

Table 2: Cellular Efficacy in Primary Neurons

| Parameter | Cell Type | LRRK2 Status | EC50 (nM) | Observed Effect |

| Attenuation of Neuronal Injury | Primary Human Neurons | G2019S Mutant | ~1 | Reversal of mutant LRRK2-induced toxicity |

| Reversal of Neurite Shortening | Primary Human Neurons | G2019S Mutant | 1.6 (fully reversed) | Restoration of normal neurite length |

Data derived from studies on primary human neurons expressing mutant LRRK2.[3][6]

Experimental Protocols

The following protocols provide a framework for using this compound in primary neuron cultures. It is recommended to optimize these protocols for your specific experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 541.45 g/mol ), add 184.7 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.[5]

Protocol 2: Treatment of Primary Neuron Cultures

Objective: To treat primary neurons with this compound to inhibit LRRK2 activity.

Materials:

-

Mature primary neuron cultures (e.g., cortical or hippocampal neurons, DIV 7-10)

-

Complete neuron culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Culture primary neurons to the desired stage of development.

-

Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuron culture medium. A common starting concentration range is 1-100 nM.

-

Include a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Carefully remove a portion of the old culture medium from each well and replace it with the medium containing the desired concentration of the inhibitor or vehicle.

-

The treatment duration can range from a few hours for acute signaling studies to several days for chronic studies on neurite outgrowth or survival. For longer treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.

-

Following the treatment period, proceed with downstream analyses.

Protocol 3: Assessment of Neuroprotection and Neurite Outgrowth

Objective: To quantify the effects of this compound on neuronal health and morphology.

Materials:

-

Treated primary neuron cultures

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization/blocking solution (e.g., PBS with 0.25% Triton X-100 and 5% goat serum)

-

Primary antibodies (e.g., anti-MAP2 for neuronal morphology, anti-beta-III-tubulin for neurites)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope and image analysis software (e.g., ImageJ)

Procedure:

-

Fixation: After treatment, fix the neurons with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Immunocytochemistry:

-

Permeabilize and block the cells for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount coverslips with a mounting medium containing DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and complexity using image analysis software. For neuroprotection assays, cell viability can be assessed by counting the number of healthy, intact neurons.

-

Visualizations

LRRK2 Signaling Pathway

Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252.

Experimental Workflow for Assessing Neuroprotection

Caption: Workflow for evaluating CZC-54252's neuroprotective effects.

References

- 1. researchgate.net [researchgate.net]

- 2. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. tribioscience.com [tribioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CZC-54252 Hydrochloride in iPSC-Derived Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-54252 hydrochloride is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[3] The G2019S mutation leads to increased LRRK2 kinase activity, which is implicated in the neurodegenerative process.[3][4] Induced pluripotent stem cell (iPSC)-derived neurons from PD patients carrying LRRK2 mutations replicate key pathological features of the disease, including increased susceptibility to oxidative stress and neurite outgrowth deficits.[3][5]

CZC-54252 has demonstrated neuroprotective activity in human neurons.[1][2] These application notes provide a comprehensive guide for the use of this compound in iPSC-derived neuron models of neurodegenerative diseases, particularly those involving LRRK2 pathology.

Data Presentation

Physicochemical and Pharmacological Properties of CZC-54252

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅ClN₆O₄S (hydrochloride) | [6] |

| Molecular Weight | 541.5 g/mol (hydrochloride) | MedChemExpress |

| Solubility | DMSO: 10 mg/mL | [6] |

| DMF: 20 mg/mL | [6] | |

| DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [6] |

In Vitro Efficacy of CZC-54252

| Parameter | Value | Cell Type/System | Reference |

| IC₅₀ (Wild-Type LRRK2) | 1.28 nM | Recombinant human LRRK2 | [1][6][7] |

| IC₅₀ (G2019S LRRK2) | 1.85 nM | Recombinant human LRRK2 | [1][6][7] |

| EC₅₀ (Neuronal Injury Attenuation) | ~1 nM | G2019S LRRK2-induced primary human neurons | [1][6][7][8] |

| Full Reversal of Neuronal Injury | 1.6 nM | G2019S LRRK2-induced primary human neurons | [1] |

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

Caption: LRRK2 Signaling Pathway and Inhibition by CZC-54252.

Experimental Workflow: Differentiation and Treatment of iPSC-Derived Neurons

Caption: Workflow for iPSC differentiation and CZC-54252 treatment.

Experimental Protocols

Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons

This protocol is adapted from established methods for generating midbrain dopaminergic neurons.

Materials:

-

iPSCs (patient-derived with LRRK2 mutation or isogenic control)

-

Matrigel or Geltrex

-

mTeSR1 medium

-